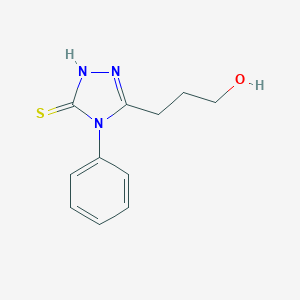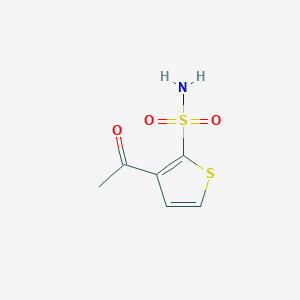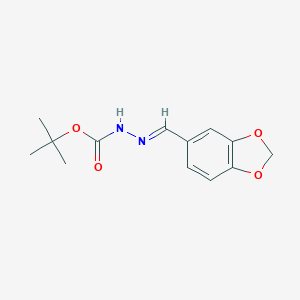
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is a chemical compound used in scientific research for various purposes. It is a synthetic molecule that has been studied for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate. One direction is to further investigate its potential therapeutic properties and optimize its use in drug development. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, more research is needed to understand its safety and potential side effects.
Métodos De Síntesis
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate is synthesized using a two-step process. The first step involves the reaction of tert-butyl hydrazinecarboxylate with 1,3-benzodioxole-5-carbaldehyde in the presence of a catalyst. The second step involves the removal of the protecting group to obtain the final product.
Propiedades
Número CAS |
31127-16-9 |
|---|---|
Nombre del producto |
Tert-butyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate |
Fórmula molecular |
C13H16N2O4 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)15-14-7-9-4-5-10-11(6-9)18-8-17-10/h4-7H,8H2,1-3H3,(H,15,16)/b14-7+ |
Clave InChI |
OYTFTYXFAYZEJQ-VGOFMYFVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/N=C/C1=CC2=C(C=C1)OCO2 |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
SMILES canónico |
CC(C)(C)OC(=O)NN=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



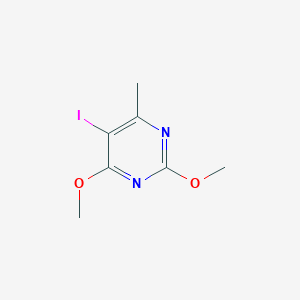
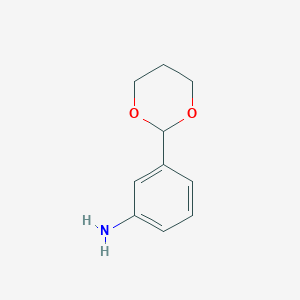
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
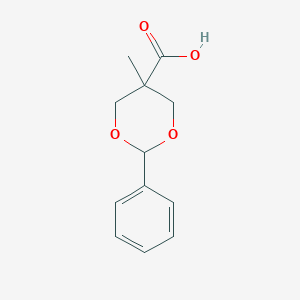
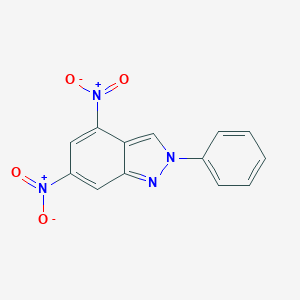
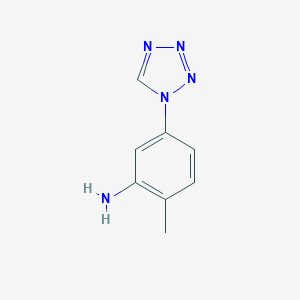
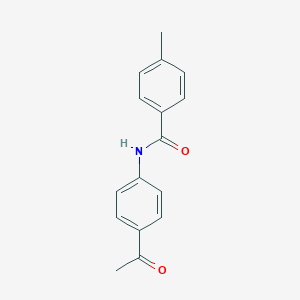
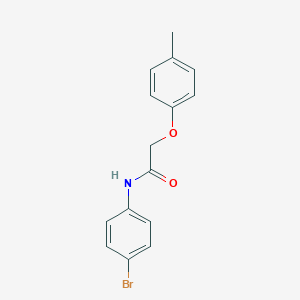
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
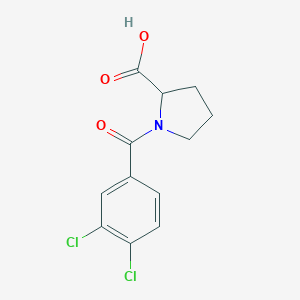
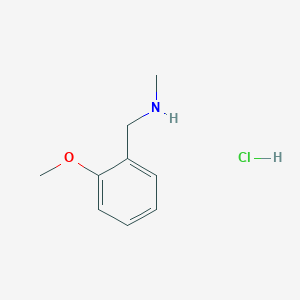
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
